Crinamine, 6-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

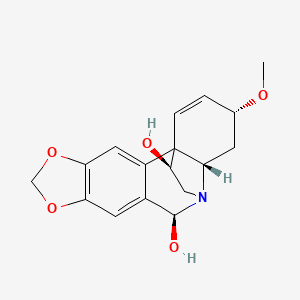

Crinamine, 6-hydroxy- is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Crinum. This compound is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The structure of Crinamine, 6-hydroxy- includes a 5,10b-ethanophenanthridine skeleton, which is a characteristic feature of many Amaryllidaceae alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crinamine, 6-hydroxy- typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the 5,10b-ethanophenanthridine core through a Pictet-Spengler reaction, followed by various oxidation and reduction steps to introduce the hydroxyl group at the 6-position . Specific reaction conditions often involve the use of strong acids or bases, oxidizing agents like selenium dioxide, and reducing agents such as lithium aluminium hydride .

Industrial Production Methods

Industrial production of Crinamine, 6-hydroxy- is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of plant cell cultures, are being explored to produce this compound more efficiently. These methods involve the cultivation of Crinum species in controlled environments to enhance the yield of Crinamine, 6-hydroxy- and other related alkaloids .

Chemical Reactions Analysis

Methylation at C-6

Methylation of the C-6 hydroxyl group significantly enhances cytotoxic potency. The methiodide derivative (6-hydroxycrinamine methiodide, 31 ) demonstrated a minimum toxic dose (MTD) of 0.05 μg/mL in NIH/3T3 cells, surpassing parent compounds like crinamine (18 , MTD = 0.2 μg/mL) and haemanthamine (13 , MTD = 0.2 μg/mL) . This modification likely improves membrane permeability or ribosomal binding efficiency.

| Compound | C-6 Substitution | MTD (μg/mL) |

|---|---|---|

| 6-Hydroxycrinamine | -OH | 0.2 |

| Methiodide (31 ) | -OCH₃ | 0.05 |

| Crinamine (18 ) | -H | 0.2 |

Hydrogenation of the α,β-Unsaturated Lactone

Reduction of the Δ¹ double bond in crinamine derivatives diminishes apoptotic activity. Dihydrocrinamine (8 ), produced via catalytic hydrogenation, showed reduced potency compared to crinamine (4 ) in caspase-3 activation assays . The unsaturated bond is critical for conformational stability and target engagement.

| Compound | Double Bond | Apoptosis Induction |

|---|---|---|

| Crinamine (4 ) | Present | High |

| Dihydrocrinamine (8 ) | Absent | Low |

Stereochemical Modifications

-

C-3 Configuration : β-Methoxy or β-hydroxy groups at C-3 (e.g., haemanthamine 6 ) enhance activity, while α-hydroxy substitutions (e.g., hamayne 5 ) reduce potency .

-

C-12 Hydroxylation : 12-Hydroxy crinanes (e.g., delagoensine 34 ) show weaker cytotoxicity than C-6 analogs, confirming the superiority of C-6 substitutions .

Synthetic Routes

Key synthetic strategies for crinane alkaloids include:

-

Diels-Alder Cycloaddition : Used to construct the crinane core from 3-aryl-5-bromo-2-pyrone precursors .

-

Pictet-Spengler Cyclization : Critical for forming the ethanophenanthridine ring system .

-

Enantioselective Carbonyl-Ene Reactions : Employed in asymmetric syntheses of (+)-crinamine .

Biological Target Interactions

6-Hydroxycrinamine inhibits the peptidyl transferase center of the 60S ribosomal subunit, blocking protein synthesis . Molecular docking studies suggest hydrogen bonding and hydrophobic interactions stabilize binding .

Stability and Degradation

The compound’s α,β-unsaturated lactone is susceptible to nucleophilic attack, while the C-6 hydroxyl group may undergo oxidation or glycosylation under physiological conditions. Stability studies in NIH/3T3 cells indicate rapid intracellular uptake but require further pharmacokinetic profiling .

These findings underscore the pharmacophoric importance of the C-6 hydroxyl group and α,β-unsaturated system, guiding future derivatization efforts to optimize therapeutic potential.

Scientific Research Applications

Scientific Research Applications

Crinamine, 6-hydroxy- serves as a model compound in chemistry for studying the synthesis and reactivity of Amaryllidaceae alkaloids. In biology, it is investigated for its role in plant defense mechanisms and interactions with other plant metabolites. Its potential in medicine includes anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation, migration, and angiogenesis. Industry applications involve its potential use in developing new pharmaceuticals and as a lead compound for drug discovery.

Anticancer Properties

Crinamine, 6-hydroxy- has demonstrated significant antiproliferative effects against various cancer cell lines. Research on extracts from Crinum abyssinicum showed that both the bulb extract and isolated 6-hydroxycrinamine exhibited substantial antiproliferative activity against A2780 (ovarian cancer) and MV4-11 (leukemia) cells . Cell cycle analysis indicated that these compounds increased the percentage of cells in the S-phase .

| Compound | GI50 (μg/ml) |

|---|---|

| 6-Hydroxycrinamine | 3.4 |

| Lycorine | 2.8 |

Antiviral and Anti-inflammatory Effects

Research indicates that Crinamine, 6-hydroxy- exhibits antiviral properties, particularly against viruses such as HIV and influenza. It has also shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

Crinamine, 6-hydroxy- is part of a broader class of Amaryllidaceae alkaloids. Here’s a comparison with some related compounds regarding their biological activities:

| Compound | Anticancer Activity | Antiviral Activity | Apoptosis Induction |

|---|---|---|---|

| Crinamine, 6-hydroxy- | Significant | Moderate | Yes |

| Haemanthamine | Moderate | Low | Yes |

| Lycorine | High | Moderate | Yes |

The unique hydroxylation pattern at the 6-position in Crinamine distinguishes it from its analogs, contributing to its specific biological activities.

Case Studies

- Traditional Use in Ethiopia: The bulb extract of C. abyssinicum is traditionally used for treating various ailments including cancer . Recent studies have validated its use by demonstrating significant antiproliferative effects against cancer cell lines.

- Synthetic Derivatives: Research has focused on synthesizing derivatives of Crinamine to enhance its biological activity. For example, synthetic 6-hydroxycrinamine methiodide 31 is highly active, with an MTD of 0.05 μg/mL in NIH/3T3 cells . Some derivatives have shown improved potency in triggering apoptosis in cancer cells compared to the parent compound.

Mechanism of Action

The mechanism of action of Crinamine, 6-hydroxy- involves several molecular targets and pathways:

Apoptosis Induction: Crinamine, 6-hydroxy- induces apoptosis in cancer cells by downregulating cancer-related genes such as AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA.

Anti-Angiogenic Activity: Inhibits the secretion of vascular endothelial growth factor A (VEGF-A) in cancer cells, reducing blood vessel development.

Inhibition of Cell Migration: Suppresses the expression of positive regulators of epithelial-mesenchymal transition, such as SNAI1 and VIM.

Comparison with Similar Compounds

Crinamine, 6-hydroxy- is part of a larger group of Amaryllidaceae alkaloids, which include:

Haemanthamine: Similar structure but lacks the hydroxyl group at the 6-position.

Haemanthidine: Another related compound with a similar core structure but different functional groups.

Galanthamine: A well-known alkaloid used in the treatment of Alzheimer’s disease.

The uniqueness of Crinamine, 6-hydroxy- lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

Crinamine, 6-hydroxy- is a naturally occurring alkaloid predominantly found in plants of the Amaryllidaceae family, particularly within the genus Crinum. This compound has garnered attention due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of Crinamine, 6-hydroxy-, supported by data tables and case studies.

Crinamine, 6-hydroxy- features a 5,10b-ethanophenanthridine skeleton, characteristic of many Amaryllidaceae alkaloids. Its mechanism of action involves several pathways:

- Apoptosis Induction : Crinamine, 6-hydroxy- induces apoptosis in cancer cells by downregulating genes associated with cancer proliferation such as AKT1 and BCL2L1.

- Anti-Angiogenic Activity : It inhibits vascular endothelial growth factor A (VEGF-A) secretion, reducing angiogenesis in tumors.

- Inhibition of Cell Migration : The compound suppresses epithelial-mesenchymal transition regulators like SNAI1 and VIM.

Anticancer Properties

Crinamine, 6-hydroxy- has demonstrated significant antiproliferative effects against various cancer cell lines. A study on extracts from Crinum abyscinicum revealed that both the bulb extract and isolated 6-hydroxycrinamine exhibited substantial antiproliferative activity against A2780 (ovarian cancer) and MV4-11 (leukemia) cells. The GI50 values were reported as follows:

| Compound | GI50 (μg/ml) |

|---|---|

| 6-Hydroxycrinamine | 3.4 |

| Lycorine | 2.8 |

Cell cycle analysis indicated that these compounds increased the percentage of cells in the S-phase without inducing apoptosis .

Antiviral and Anti-inflammatory Effects

Research indicates that Crinamine, 6-hydroxy- exhibits antiviral properties, particularly against viruses such as HIV and influenza. It has also shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

Crinamine, 6-hydroxy- is part of a broader class of Amaryllidaceae alkaloids. Here’s a comparison with some related compounds regarding their biological activities:

| Compound | Anticancer Activity | Antiviral Activity | Apoptosis Induction |

|---|---|---|---|

| Crinamine, 6-hydroxy- | Significant | Moderate | Yes |

| Haemanthamine | Moderate | Low | Yes |

| Lycorine | High | Moderate | Yes |

The unique hydroxylation pattern at the 6-position in Crinamine distinguishes it from its analogs, contributing to its specific biological activities .

Case Studies

- Traditional Use in Ethiopia : The bulb extract of C. abyscinicum is traditionally used for treating various ailments including cancer. Recent studies have validated its use by demonstrating significant antiproliferative effects against cancer cell lines .

- Synthetic Derivatives : Research has focused on synthesizing derivatives of Crinamine to enhance its biological activity. Some derivatives have shown improved potency in triggering apoptosis in cancer cells compared to the parent compound .

Properties

CAS No. |

545-66-4 |

|---|---|

Molecular Formula |

C17H19NO5 |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

(11S,13S,15R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |

InChI |

InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14-,15+,16-,17?/m0/s1 |

InChI Key |

ZSTPNQLNQBRLQF-WPAVILSMSA-N |

Isomeric SMILES |

CO[C@@H]1C[C@H]2C3(C=C1)[C@@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O |

Canonical SMILES |

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.